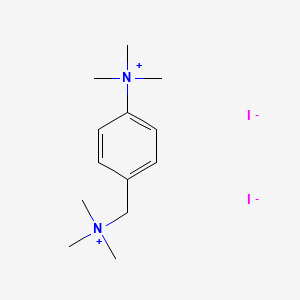
AMMONIUM, (p-TRIMETHYLAMMONIO)BENZYLTRIMETHYL-, DIIODIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (p-trimethylammonio)benzyltrimethyl-, diiodide is a bioactive chemical.
Applications De Recherche Scientifique
Alternative Methylating Agent in Organic Chemistry
- Phenyl trimethylammonium iodide, a type of quaternary ammonium salt, has been used as an alternative methylating agent for introducing a CH3 group in the α-position to a carbonyl group in organic synthesis. This method is characterized by its nonvolatility, non-cancerogenic properties, and ease of handling, providing an efficient and green approach in organic chemistry (Templ & Schnürch, 2022).
Synthesis of Anion Exchange Membranes
- Quaternary ammonium salts have been used in the electrochemical synthesis of anion-conducting ionomer separators, which are crucial components in microfuel cells and solid-state water electrolyzers. These separators, synthesized using precursors like N-(p-vinylbenzyl) N,N,N-trimethylammonium chloride, have shown promise in enhancing anion conductivity (Braglia et al., 2018).
Eutectic Mixture Preparation
- Ammonium-based chloride compounds, including variants like benzyltrimethylammonium chloride, have been studied for their ability to form eutectic mixtures through complexation reactions. These findings are significant in understanding the thermal properties of eutectic mixtures, which have various applications in material science (Shamsuri, 2011).
Ion Clustering and Membrane Synthesis
- Quaternary ammonium functionalized poly(arylene ether ketone)s, synthesized using quaternary ammonium salts, have been used to investigate ion clustering, morphology, and conductivity. These studies contribute to the development of efficient membrane materials for various applications, including energy and filtration systems (Chen & Hickner, 2013).
Synthesis of Ammonia
- Ammonium diiodide, in combination with other compounds like samarium diiodide and water, has been catalytically used in a practical method for ammonia synthesis. This process occurs under ambient conditions, offering a potential advancement in ammonia production techniques (Ashida et al., 2019).
Positron Emission Tomography Imaging
- Ammonium BODIPY dyes, including those with trimethylammonium groups, have been synthesized and evaluated for use in positron emission tomography (PET) myocardial perfusion imaging. This research suggests the potential of these compounds in cardiac imaging and other medical diagnostic applications (Chansaenpak et al., 2016).
Photochromic and Electrochromic Hydrogels
- Ammonium-functionalized thienoviologen derivatives have been incorporated into hydrogels, demonstrating potential applications in photochromic and electrochromic devices. This finding could lead to the development of innovative materials for various optical and electronic devices (Chang et al., 2022).
Capillary Electrophoresis Separation
- Benzyltrimethylammonium and other quaternary ammonium cations have been used to achieve capillary electrophoresis separation, contributing to advancements in analytical chemistry methods for various applications (Luo, Ma, & Chen, 2015).
Propriétés
Numéro CAS |
63951-19-9 |
|---|---|
Nom du produit |
AMMONIUM, (p-TRIMETHYLAMMONIO)BENZYLTRIMETHYL-, DIIODIDE |
Formule moléculaire |
C13H24I2N2 |
Poids moléculaire |
462.15 g/mol |
Nom IUPAC |
trimethyl-[4-[(trimethylazaniumyl)methyl]phenyl]azanium;diiodide |
InChI |
InChI=1S/C13H24N2.2HI/c1-14(2,3)11-12-7-9-13(10-8-12)15(4,5)6;;/h7-10H,11H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
XKJPMAOXOIOVIC-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CC1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-] |
SMILES canonique |
C[N+](C)(C)CC1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Ammonium, (p-trimethylammonio)benzyltrimethyl-, diiodide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



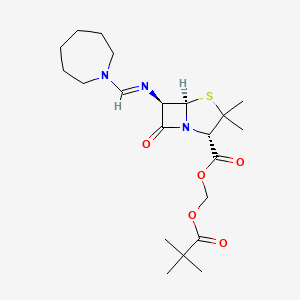
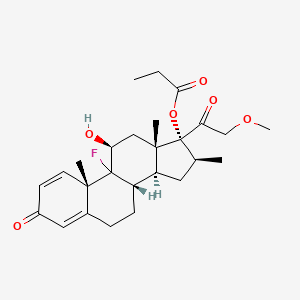
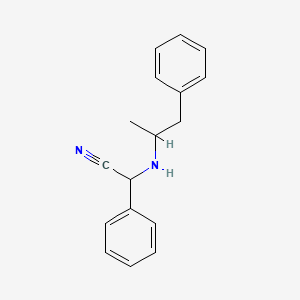


![N-{5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl}-2,6-difluorobenzamide](/img/structure/B1664857.png)
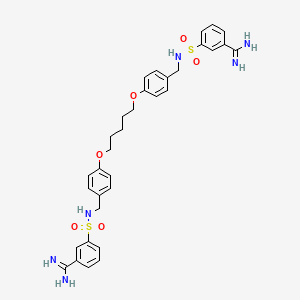
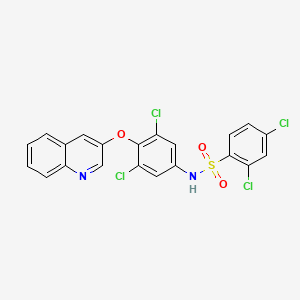
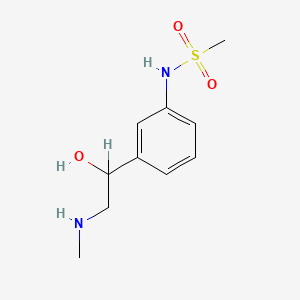
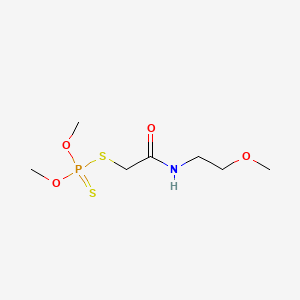
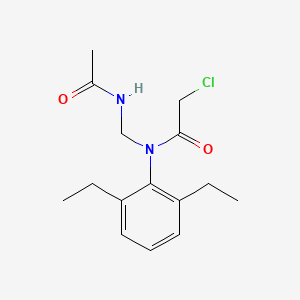
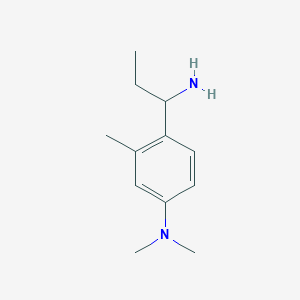
![4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline](/img/structure/B1664870.png)
